molecular formula C10H7BrN2O2S B11986759 5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione CAS No. 308095-89-8

5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione

Katalognummer: B11986759
CAS-Nummer: 308095-89-8
Molekulargewicht: 299.15 g/mol
InChI-Schlüssel: RPPKQYGISOOLQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a brominated aniline group, and a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromoaniline with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromoaniline: A brominated derivative of aniline, used in the synthesis of various organic molecules.

    Thiazolidine-2,4-dione: A core structure in many pharmaceutical compounds, known for its antidiabetic properties.

    5-((4-Bromoanilino)methylene)-2,4-imidazolidinedione: A structurally similar compound with potential biological activities.

Uniqueness

5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

308095-89-8

Molekularformel

C10H7BrN2O2S

Molekulargewicht

299.15 g/mol

IUPAC-Name

5-[(4-bromophenyl)iminomethyl]-4-hydroxy-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-5-8-9(14)13-10(15)16-8/h1-5,14H,(H,13,15)

InChI-Schlüssel

RPPKQYGISOOLQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(NC(=O)S2)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.